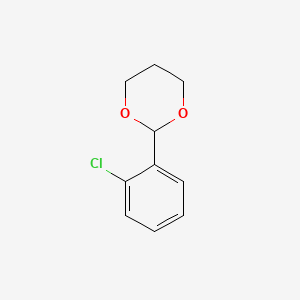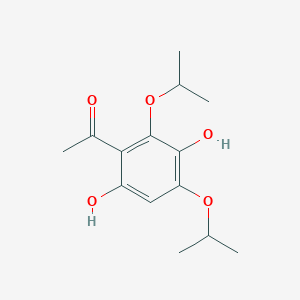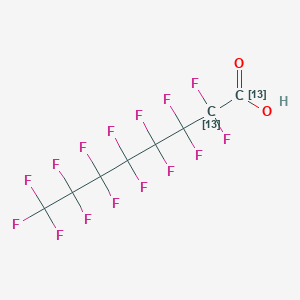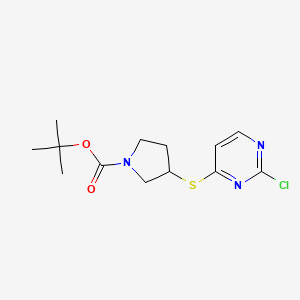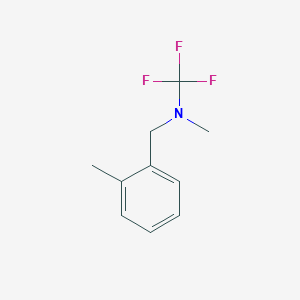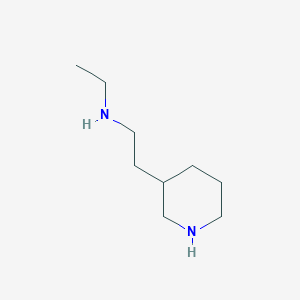![molecular formula C11H18ClNO2 B13972437 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloromethyl group attached to a spirocyclic azaspiro[4.4]nonane core, which is further connected to an acetic acid moiety. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a chloromethyl group is introduced to the spirocyclic core. This can be achieved using chloromethylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid stands out due to its chloromethyl group, which imparts unique reactivity and potential for covalent modification of biomolecules. The spirocyclic structure also contributes to its stability and rigidity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C11H18ClNO2/c12-6-9-1-2-11(5-9)3-4-13(8-11)7-10(14)15/h9H,1-8H2,(H,14,15) |
InChI Key |
RBRXRHYXESZHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


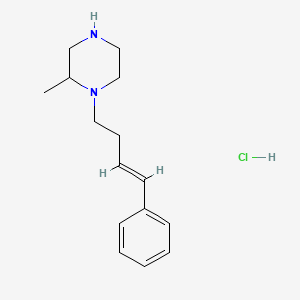
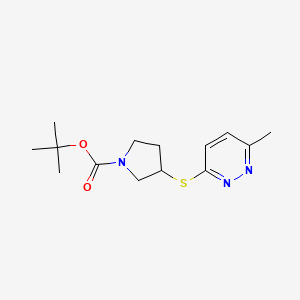
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)

